molecular formula C10H13NO4S B14741741 4-[Ethyl(methyl)sulfamoyl]benzoic acid CAS No. 6306-19-0

4-[Ethyl(methyl)sulfamoyl]benzoic acid

Cat. No.: B14741741
CAS No.: 6306-19-0
M. Wt: 243.28 g/mol
InChI Key: OCOWSBPEBKPCCC-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. This compound is known for its applications in organic synthesis and medicinal chemistry. It is used as a crosslinking reagent and has been studied for its potential as an inhibitor of certain enzymes.

Preparation Methods

The synthesis of 4-[Ethyl(methyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethyl(methyl)sulfonamide under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-[Ethyl(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[Ethyl(methyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Ethyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific enzymes. For example, it inhibits cytosolic phospholipase A2α by binding to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids . This inhibition can reduce the production of inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

4-[Ethyl(methyl)sulfamoyl]benzoic acid can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

6306-19-0

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

4-[ethyl(methyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C10H13NO4S/c1-3-11(2)16(14,15)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)

InChI Key

OCOWSBPEBKPCCC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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